molecular formula C14H16N2O2 B7531030 2-propan-2-yloxy-N-quinolin-5-ylacetamide

2-propan-2-yloxy-N-quinolin-5-ylacetamide

Cat. No.: B7531030
M. Wt: 244.29 g/mol
InChI Key: PFNXVDBSJYWOPM-UHFFFAOYSA-N
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Description

2-propan-2-yloxy-N-quinolin-5-ylacetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound consists of a quinoline ring system attached to an acetamide group, with a propan-2-yloxy substituent.

Preparation Methods

The synthesis of 2-propan-2-yloxy-N-quinolin-5-ylacetamide can be achieved through various synthetic routes. One common method involves the reaction of quinoline-5-carboxylic acid with 2-propan-2-yloxyamine to form the corresponding amide . The reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-propan-2-yloxy-N-quinolin-5-ylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-propan-2-yloxy-N-quinolin-5-ylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-propan-2-yloxy-N-quinolin-5-ylacetamide involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

2-propan-2-yloxy-N-quinolin-5-ylacetamide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-propan-2-yloxy-N-quinolin-5-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)18-9-14(17)16-13-7-3-6-12-11(13)5-4-8-15-12/h3-8,10H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNXVDBSJYWOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)NC1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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